![molecular formula C8H7NO6S2 B14429748 2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate CAS No. 81479-83-6](/img/structure/B14429748.png)
2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate is an organic compound with a complex structure that includes both sulfonate and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of a phenyl methanesulfonate derivative with an oxomethylidene sulfamoyl precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfamoyl-substituted phenyl methanesulfonates.
Scientific Research Applications
2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl and sulfonate groups can interact with various enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenyl methanesulfonate: A related compound with similar structural features but lacking the oxomethylidene sulfamoyl group.
Sulfamoyl-substituted phenyl compounds: Compounds with similar sulfamoyl groups but different substituents on the phenyl ring.
Uniqueness
2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate is unique due to the presence of both oxomethylidene and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role in the compound’s activity and interactions.
Properties
CAS No. |
81479-83-6 |
|---|---|
Molecular Formula |
C8H7NO6S2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(2-isocyanatosulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H7NO6S2/c1-16(11,12)15-7-4-2-3-5-8(7)17(13,14)9-6-10/h2-5H,1H3 |
InChI Key |
RUMXZOZERQYBEL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


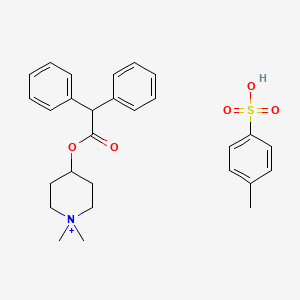
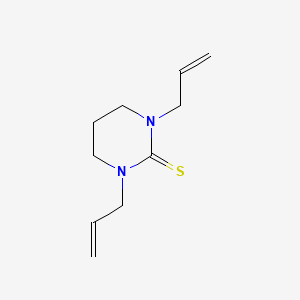
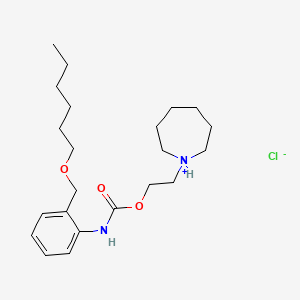
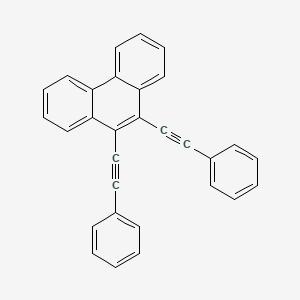
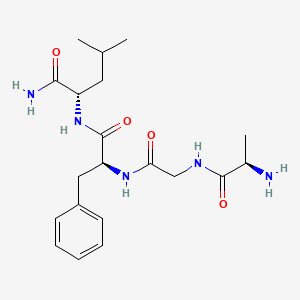
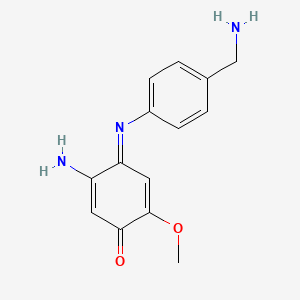
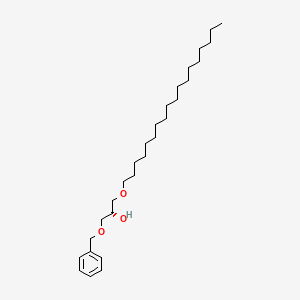
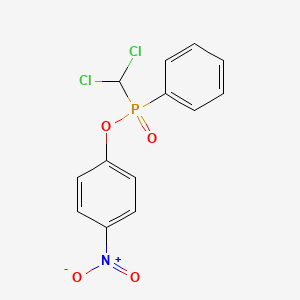
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)
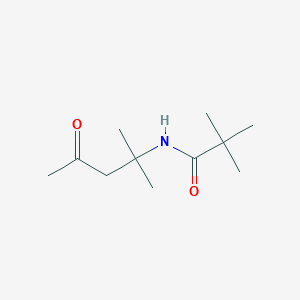
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
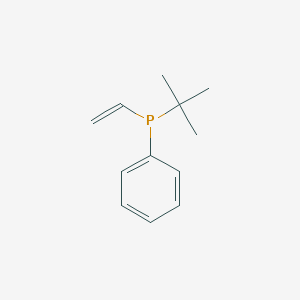
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
